4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is an organometallic compound that features a platinum center coordinated to two isocyano groups and a bipyridyl ligand with methyl substituents at the 4,4’ positions. This compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) typically involves the reaction of platinum precursors with 4,4’-dimethyl-2,2’-bipyridyl and isocyanide ligands. One common method includes the following steps:
Preparation of Platinum Precursor: A platinum(II) salt, such as platinum(II) chloride, is dissolved in a suitable solvent like dimethylformamide (DMF).
Addition of Bipyridyl Ligand: 4,4’-dimethyl-2,2’-bipyridyl is added to the solution, forming a platinum-bipyridyl complex.
Introduction of Isocyanide Ligands: Isocyanide ligands are then introduced to the reaction mixture, resulting in the formation of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The isocyanide ligands can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The bipyridyl ligand can coordinate with other metal centers, forming multinuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines and other nucleophiles. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coordination Reactions: Metal salts and suitable solvents like acetonitrile are often employed.
Major Products
Substitution Reactions: Products include new platinum complexes with different ligands.
Oxidation and Reduction: Products include platinum complexes in different oxidation states.
Coordination Reactions: Products include multinuclear metal complexes.
Scientific Research Applications
Chemistry
In chemistry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used as a catalyst in various organic transformations. Its unique electronic properties make it an effective catalyst for reactions such as hydrogenation and cross-coupling.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species (ROS) makes it a candidate for photodynamic therapy.
Industry
In industry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mechanism of Action
The mechanism of action of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) involves its interaction with biological molecules and its ability to participate in redox reactions. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) under light irradiation, causing oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) chloride
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) bromide
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) iodide
Uniqueness
Compared to similar compounds, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) exhibits unique properties due to the presence of isocyanide ligands. These ligands enhance the compound’s electronic properties, making it more effective in catalytic and photochemical applications. The methyl substituents on the bipyridyl ligand also contribute to its stability and reactivity.
Properties
CAS No. |
135568-20-6 |
---|---|
Molecular Formula |
C14H12N4O2Pt |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate |
InChI |
InChI=1S/C12H12N2.2CNO.Pt/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1-3;/h3-8H,1-2H3;;;/q;2*-1;+2 |
InChI Key |
VLMRDBVMRNCIJI-UHFFFAOYSA-L |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
Synonyms |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) 4,4-DBBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.